2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound with the molecular formula C10H12N4O It is characterized by the presence of a methoxy group (-OCH3) and a triazole ring attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline typically involves the reaction of 1-methyl-1H-1,2,4-triazole-3-amine with 2-methoxybenzeneboronic acid. This reaction is generally carried out in an organic solvent under appropriate reaction conditions and in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and controlled environments to ensure the purity and yield of the product. The process often includes steps such as hydrogenation, filtration, and distillation to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in certain cancer cell lines by interacting with cellular proteins and triggering programmed cell death . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 2-Methoxy-4-(1H-1,2,4-triazol-3-yl)aniline
- 2-Methoxy-6-(1H-1,2,4-triazol-3-yl)aniline
Uniqueness
2-Methoxy-5-(1H-1,2,4-triazol-3-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methoxy group and the triazole ring can affect the compound’s interaction with other molecules and its overall stability .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-methoxy-5-(1H-1,2,4-triazol-5-yl)aniline |
InChI |
InChI=1S/C9H10N4O/c1-14-8-3-2-6(4-7(8)10)9-11-5-12-13-9/h2-5H,10H2,1H3,(H,11,12,13) |
InChI Key |
PBJNGPJFUOBVNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC=NN2)N |
Origin of Product |
United States |
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